molecular formula C25H27NO6 B12766863 2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, (R)- CAS No. 81409-70-3

2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, (R)-

Cat. No.: B12766863
CAS No.: 81409-70-3
M. Wt: 437.5 g/mol
InChI Key: PNHQREGFESCBNN-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- is a complex organic compound with the molecular formula C25H27NO6 This compound is characterized by its intricate structure, which includes multiple acetoxy groups and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions, using reagents like propyl bromide in the presence of a strong base.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or thiols replace the acetoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, under mild heating or in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,10,11-Trihydroxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline: Lacks the acetoxy groups, leading to different chemical properties.

    2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

2,10,11-Triacetoxy-5,6,6a,7-tetrahydro-6-propyl-4H-dibenzo(de,g)quinoline, ®- is unique due to its specific combination of acetoxy groups and a propyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

81409-70-3

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

[(6aR)-2,11-diacetyloxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate

InChI

InChI=1S/C25H27NO6/c1-5-9-26-10-8-18-11-19(30-14(2)27)13-20-23(18)21(26)12-17-6-7-22(31-15(3)28)25(24(17)20)32-16(4)29/h6-7,11,13,21H,5,8-10,12H2,1-4H3/t21-/m1/s1

InChI Key

PNHQREGFESCBNN-OAQYLSRUSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC(=O)C)C(=C(C=C4)OC(=O)C)OC(=O)C

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC(=O)C)C(=C(C=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.